N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine
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Overview
Description
N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine is an organic compound that features a benzoxazole ring fused with a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine typically involves the reaction of 2,5-dimethylfuran with benzoxazole derivatives under specific conditions. One common method includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or chloroform, and catalysts like palladium or copper to enhance the reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of biorefineries to source furan derivatives from biomass is also being explored as a sustainable approach .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds .
Scientific Research Applications
N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique optical or electronic properties.
Mechanism of Action
The mechanism of action of N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to bacterial enzymes, inhibiting their function and leading to cell death . The compound’s furan and benzoxazole moieties allow it to participate in various biochemical pathways, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative used in organic synthesis.
Benzoxazole: A core structure in many bioactive compounds.
N-[(2,5-Dimethylfuran-3-yl)methyl]-5-(furan-2-yl)isoxazole-3-carboxamide: Another compound with similar structural features but different functional groups.
Uniqueness
N-[(2,5-Dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine stands out due to its combined furan and benzoxazole structures, which confer unique chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-9-7-11(10(2)17-9)8-15-14-16-12-5-3-4-6-13(12)18-14/h3-7H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSRPKNTCMRTEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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